molecular formula C19H19NO3 B2956007 (E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 89807-63-6

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No.: B2956007
CAS No.: 89807-63-6
M. Wt: 309.4 g/mol
InChI Key: PYDCLHKJDJWDKG-UHFFFAOYSA-N
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Description

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 4-tert-butylbenzaldehyde and 4-nitroacetophenone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually conducted in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to facilitate the formation of the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or other oxidized derivatives.

    Reduction: Reduction of the nitro group can lead to the formation of amines.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.

    Substitution: Electrophilic aromatic substitution reactions can be facilitated using reagents like bromine (Br2) or sulfuric acid (H2SO4).

Major Products

    Oxidation: Epoxides or hydroxylated derivatives.

    Reduction: Amines or hydroxylamines.

    Substitution: Halogenated or sulfonated derivatives.

Scientific Research Applications

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a starting material or intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of (E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the nitro group can influence its reactivity and interaction with biological molecules, potentially leading to the generation of reactive oxygen species (ROS) or other reactive intermediates.

Comparison with Similar Compounds

(E)-3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one can be compared with other chalcones and related compounds:

    Chalcones: Similar compounds include (E)-1-(4-hydroxyphenyl)-3-(4-methoxyphenyl)prop-2-en-1-one and (E)-1-(4-chlorophenyl)-3-(4-nitrophenyl)prop-2-en-1-one. These compounds share the chalcone backbone but differ in their substituents, which can affect their chemical and biological properties.

    Flavonoids: Chalcones are precursors to flavonoids, a class of compounds with diverse biological activities. Flavonoids such as quercetin and kaempferol have similar structural features but differ in their ring closure and hydroxylation patterns.

Properties

CAS No.

89807-63-6

Molecular Formula

C19H19NO3

Molecular Weight

309.4 g/mol

IUPAC Name

3-(4-tert-butylphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

InChI

InChI=1S/C19H19NO3/c1-19(2,3)16-9-4-14(5-10-16)6-13-18(21)15-7-11-17(12-8-15)20(22)23/h4-13H,1-3H3

InChI Key

PYDCLHKJDJWDKG-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

not available

Origin of Product

United States

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